molecular formula C20H24N4O5 B5688445 ethyl 4-{[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate

ethyl 4-{[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate

Cat. No.: B5688445
M. Wt: 400.4 g/mol
InChI Key: LQMACOZKFYSBFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate is a pyridazinone derivative with a piperazine-carboxylate backbone. This compound features a 3-methoxyphenyl group attached to the pyridazinone core, an acetyl linker, and a piperazine ring substituted with an ethyl carboxylate.

Properties

IUPAC Name

ethyl 4-[2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O5/c1-3-29-20(27)23-11-9-22(10-12-23)19(26)14-24-18(25)8-7-17(21-24)15-5-4-6-16(13-15)28-2/h4-8,13H,3,9-12,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQMACOZKFYSBFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridazinone Moiety: This can be achieved by reacting a hydrazine derivative with an appropriate diketone under acidic conditions.

    Introduction of the Methoxyphenyl Group: This step involves the substitution reaction where a methoxyphenyl group is introduced to the pyridazinone ring.

    Formation of the Piperazine Ring: The piperazine ring is then introduced through a nucleophilic substitution reaction.

    Esterification: The final step involves esterification to form the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can occur at the pyridazinone moiety, potentially converting it to a dihydropyridazine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Ethyl 4-{[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biology: The compound is used in biological assays to study its effects on cellular pathways and its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of ethyl 4-{[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. Additionally, it may induce apoptosis in cancer cells by interacting with cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridazinone Core

  • Chlorophenyl vs. Methoxyphenyl Derivatives: Ethyl 2-(3-(4-(4-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetate () replaces the 3-methoxyphenyl group with a 4-chlorophenyl moiety.
  • Fluorophenyl Derivatives :
    N-(4-{[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}phenyl)acetamide () substitutes the methoxyphenyl with a fluorophenyl group. Fluorine’s small size and high electronegativity may enhance metabolic stability but reduce π-π stacking interactions in receptor binding .

Modifications to the Piperazine-Carboxylate Group

  • Carbohydrazide vs. Carboxylate :
    Compounds like 2-[4-(2-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]acetohydrazide () replace the piperazine-carboxylate with a carbohydrazide group. Hydrazides exhibit stronger hydrogen-bonding capacity but lower metabolic stability due to susceptibility to hydrolysis .
  • Sulfonamide Derivatives :
    Benzyloxy pyridazine compounds (e.g., 4-(3-(benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide, ) incorporate sulfonamide groups, which enhance acidity and water solubility but may reduce CNS penetration compared to the carboxylate .

Key Research Findings

  • Metabolic Stability : Ethyl carboxylate groups (as in the target compound) are prone to esterase-mediated hydrolysis, whereas sulfonamides () and hydrazides () exhibit longer half-lives .
  • SAR Insights :
    • Electron-donating groups (e.g., methoxy) on the phenyl ring enhance CNS activity but reduce metabolic stability.
    • Piperazine-carboxylates balance lipophilicity and solubility, making them suitable for oral bioavailability .

Biological Activity

Ethyl 4-{[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound integrates a piperazine ring, a pyridazinone moiety, and a methoxyphenyl group, making it a potential candidate for various therapeutic applications, particularly in anti-inflammatory and anticancer research.

Synthesis and Characterization

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyridazinone Moiety : This is achieved by reacting a hydrazine derivative with an appropriate diketone under acidic conditions.
  • Introduction of the Methoxyphenyl Group : A substitution reaction introduces the methoxyphenyl group to the pyridazinone ring.
  • Formation of the Piperazine Ring : The piperazine ring is created through a nucleophilic substitution reaction.
  • Esterification : The final step involves esterification to form the ethyl ester group, yielding the target compound .

The molecular formula for this compound is C18H22N4O3C_{18}H_{22}N_4O_3 with a molecular weight of 342.39 g/mol.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. The mechanism is believed to involve the inhibition of specific enzymes or receptors associated with inflammatory pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .

Anticancer Activity

The compound has also been studied for its potential anticancer properties. This compound may induce apoptosis in cancer cells by modulating cellular signaling pathways, such as those involving caspases or Bcl-2 family proteins. In vitro studies have shown that this compound can reduce cell viability in various cancer cell lines, indicating its potential as an anticancer agent .

Antibacterial Activity

Recent studies have evaluated the antibacterial activity of derivatives related to this compound against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results demonstrated varying degrees of inhibition, suggesting that modifications to the structure could enhance antibacterial efficacy .

Table of Biological Activities

Activity Target Effect Reference
Anti-inflammatoryCOX enzymesInhibition of inflammatory pathways
AnticancerVarious cancer cell linesInduction of apoptosis
AntibacterialE. coli, S. aureusVariable inhibition

Study on Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of this compound in an animal model of acute inflammation. The results showed a significant reduction in edema compared to control groups, highlighting its potential as a therapeutic agent for inflammatory diseases .

Anticancer Research

In another study focused on its anticancer properties, researchers treated several cancer cell lines with varying concentrations of the compound. The findings revealed a dose-dependent decrease in cell proliferation, with IC50 values indicating potent activity against specific cancers such as breast and colon cancer .

Q & A

Q. Table 1: Synthesis Optimization Parameters from Literature

ParameterOptimal Range/ChoiceEvidence Source
Temperature195–230 °C (cyclization)
CatalystPd/C (hydrogenation)
SolventDMF, sulfolane
PurificationColumn chromatography

What advanced analytical techniques confirm the molecular structure and purity of this compound?

Methodological Answer:
A multi-technique approach is critical:

  • NMR Spectroscopy : ¹H/¹³C NMR resolves substituent positions on the piperazine and pyridazinone rings. 2D NMR (e.g., COSY, HSQC) clarifies connectivity in complex regions .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula and detects isotopic patterns .
  • X-ray Crystallography : Determines absolute stereochemistry and crystal packing, essential for structure-activity relationship (SAR) studies .
  • HPLC-PDA : Purity assessment (>95%) using C18 columns and UV detection at λ = 254 nm .

How can researchers elucidate the compound’s mechanism of action despite limited data on biological targets?

Methodological Answer:
Combined computational and experimental strategies:

  • Molecular Docking : Screen against kinase or GPCR libraries (e.g., using AutoDock Vina) to predict binding affinities .
  • Enzyme Assays : Test inhibition of COX-2 or phosphodiesterases, common targets for pyridazinone derivatives, using fluorometric assays .
  • CRISPR-Cas9 Knockouts : Validate target involvement by observing activity loss in gene-edited cell lines .
  • Metabolomics : Track downstream metabolic changes via LC-MS to identify affected pathways .

How should stability studies be designed to assess the compound’s suitability for pharmacological assays?

Methodological Answer:

  • pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours; monitor degradation via HPLC .
  • Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures (expected >200°C for heterocycles) .
  • Oxidative Stress : Expose to H₂O₂ or radical initiators (e.g., AIBN) to assess susceptibility to oxidation .
  • Light Sensitivity : Conduct ICH-compliant photostability tests under UV/visible light .

Q. Table 2: Stability Profile Insights

ConditionObserved BehaviorEvidence Source
High pH (>10)Rapid hydrolysis
Oxidizing agentsDegrades within 6 hours
Ambient temperatureStable for >30 days

What safety protocols are critical during laboratory handling?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., thionyl chloride) .
  • Spill Management : Neutralize acidic spills with sodium bicarbonate; collect solid waste in sealed containers .
  • First Aid : Immediate rinsing with water for eye/skin exposure (15+ minutes), followed by medical consultation .

How can contradictions in reported biological activity data be resolved?

Methodological Answer:

  • Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 or MCF-7) and assay conditions (e.g., 48-hour incubation) .
  • SAR Analysis : Compare substituent effects (e.g., methoxy vs. fluorine groups) on activity .
  • Meta-Analysis : Use statistical tools (e.g., Cohen’s d) to quantify effect size variability across studies .

How do computational methods enhance reaction design for this compound?

Methodological Answer:

  • Reaction Pathway Prediction : Quantum mechanics (QM) calculations (e.g., DFT) identify low-energy pathways for key steps like cyclization .
  • Transition State Analysis : Locate energy barriers using Gaussian 16 to optimize catalyst selection .
  • Machine Learning : Train models on existing pyridazinone syntheses to predict optimal solvent/catalyst pairs .

What strategies compare pharmacological profiles with structural analogues?

Methodological Answer:

  • In Silico Screening : Use ChemAxon or Schrödinger to calculate logP, PSA, and docking scores for analogues .
  • In Vitro Testing : Parallel assays for IC₅₀ determination against shared targets (e.g., kinases) .
  • Crystallographic Overlay : Superimpose X-ray structures to identify steric or electronic differences .

How do solvent and catalyst choices influence synthesis outcomes?

Methodological Answer:

  • Solvent Polarity : Higher polarity (DMF, ε = 37) accelerates nucleophilic substitutions but may increase byproduct formation .
  • Catalyst Screening : Test Pd/C, CuI, or organocatalysts for cross-coupling efficiency .
  • Microwave Assistance : Reduce reaction times (e.g., from 24h to 2h) while maintaining yields >80% .

Which chromatographic methods are most effective for purification?

Methodological Answer:

  • Flash Chromatography : Use Biotage® systems with gradient elution (hexane → ethyl acetate) for rapid separation .
  • Preparative HPLC : C18 columns with acetonitrile/water (+0.1% TFA) resolve closely related impurities .
  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals for X-ray studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.